N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound of interest is part of a broader category of chemical compounds involved in the synthesis and characterization of novel materials. For example, Butt et al. (2005) describe the synthesis of new diamines and their polymerization with various anhydrides, leading to polymers with specific thermal and solubility properties, indicating potential applications in materials science Butt et al., 2005.
Antimicrobial Analysis
Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of these compounds, including those structurally related to the compound , in developing new antimicrobial agents Tiwari et al., 2018.
Pharmacological Screening
Another study by Dey et al. (2022) focused on the synthesis of dihydropyrimidin-2-one derivatives and their subsequent pharmacological screening, revealing significant antimicrobial and antioxidant activities. This suggests that similar compounds, including the target compound, could have pharmacological applications Dey et al., 2022.
Antitumor Agents
Gangjee et al. (2009) designed and synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their potential as antitumor agents. This research provides insight into the therapeutic potential of pyrimidine derivatives in cancer treatment Gangjee et al., 2009.
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-11-4-6-12(7-5-11)17(26)22-15-16(20)23-19(24-18(15)27)29-10-14(25)21-9-13-3-2-8-28-13/h4-7,13H,2-3,8-10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQRKTFMHRWIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3CCCO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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